molecular formula C18H22ClNO3 B073730 Codeine hydrochloride CAS No. 1422-07-7

Codeine hydrochloride

Cat. No.: B073730
CAS No.: 1422-07-7
M. Wt: 335.8 g/mol
InChI Key: NUXLENPAZQNFAM-FFHNEAJVSA-N
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Description

Codeine hydrochloride is an opioid analgesic derived from morphine, primarily used to treat mild to moderate pain and to suppress coughing. It is a naturally occurring alkaloid found in the opium poppy, Papaver somniferum. This compound is known for its effectiveness in pain relief and its ability to reduce coughing by acting on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction involves the conversion of morphine to codeine by reacting it with trimethyl phenyl ammonium chloride in the presence of an alkali metal carbonate and a hydrocarbon solvent at a temperature range of 40°C to 120°C . The resulting codeine is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, codeine hydrochloride is produced by extracting morphine from opium poppy plants, followed by the methylation process described above. The large-scale production involves stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Codeine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Codeine can be oxidized to form codeinone.

    Reduction: Codeine can be reduced to form dihydrocodeine.

    Substitution: Codeine can undergo substitution reactions, such as the replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.

Major Products Formed

    Codeinone: Formed through oxidation.

    Dihydrocodeine: Formed through reduction.

    Substituted Codeine Derivatives: Formed through substitution reactions.

Scientific Research Applications

Codeine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development of detection and quantification methods.

    Biology: Studied for its effects on cellular processes and its interaction with biological receptors.

    Medicine: Extensively researched for its analgesic and antitussive properties. It is also used in studies related to opioid addiction and pain management.

    Industry: Utilized in the formulation of pharmaceutical products, including pain relievers and cough suppressants.

Mechanism of Action

Codeine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors . This binding inhibits the transmission of pain signals and alters the perception of pain. Additionally, codeine is metabolized in the liver to morphine, which further enhances its analgesic effects. The compound also suppresses the cough reflex by acting on the cough center in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Codeine Hydrochloride

This compound is unique in its balance of efficacy and safety. It is less potent than morphine and hydrocodone, making it suitable for treating mild to moderate pain with a lower risk of addiction. Its dual action as an analgesic and antitussive also sets it apart from other opioids.

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXLENPAZQNFAM-FFHNEAJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048904
Record name Codeine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422-07-7
Record name Codeine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Codeine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Codeine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODEINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406LPJ779Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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